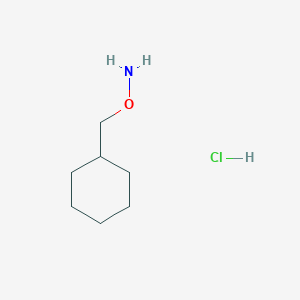

O-(Cyclohexylmethyl)hydroxylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” is a compound with the molecular formula C7H16ClNO . It is also known by other names such as “O-Cyclohexylmethyl-hydroxylamine” and "SCHEMBL1703784" .

Synthesis Analysis

The synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” often involves the catalytic reduction of oximes . Oximes are hard to reduce and, if reactive, reductive cleavage of the weak N−O bond often leads to primary amine side products . The first suitable systems involved the use of platinum-based heterogeneous catalysts with hydrogen as reductant and stoichiometric amounts of a strong Brønsted acid .Molecular Structure Analysis

The molecular structure of “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” can be represented by the InChI string “InChI=1S/C7H15NO/c8-9-6-7-4-2-1-3-5-7/h7H,1-6,8H2” and the canonical SMILES string "C1CCC(CC1)CON" .Physical And Chemical Properties Analysis

The physical and chemical properties of “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” include a molecular weight of 129.20 g/mol, XLogP3-AA of 1.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 2 .Aplicaciones Científicas De Investigación

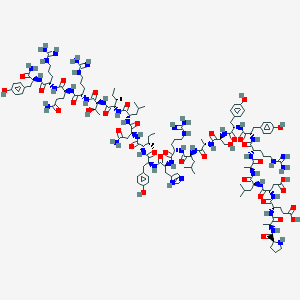

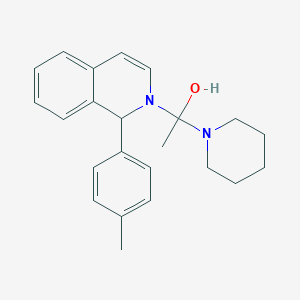

- Over recent decades, transition metal-catalyzed C–H activation reactions have emerged as a powerful tool in organic synthesis. O-acylhydroxamates play a crucial role in these reactions, enabling the production of highly regioselective products. For instance, the Guimond group developed a mild rhodium(III)-catalyzed synthesis of isoquinolone and 3,4-dihydroisoquinolone via C–H bond functionalization with O-acylhydroxamates .

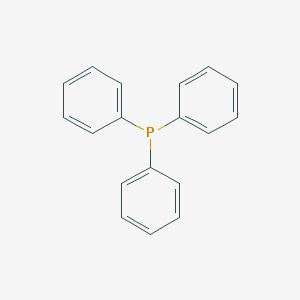

- Bulky phosphine ligands were also synthesized through Rh(III)-catalyzed C–H activation and annulation reactions using 1-alkynylphosphine sulfides and O-acylhydroxamates .

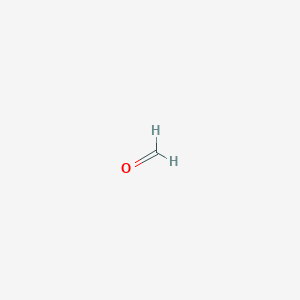

- O-(Cyclohexylmethyl)hydroxylamine hydrochloride has been effectively used in solvent-free methods for oxime synthesis. Bi2O3, in particular, demonstrates effectiveness in oxime synthesis under grinding conditions, using a broad spectrum of aldehydes and ketones .

- Aza-Heck cyclization, which employs oximes, has gained prominence in the preparation of functionalized pyrrolines. O-acyl oximes serve as versatile building blocks for N-heterocycle formation under transition metal catalysis .

- A simple and efficient method for synthesizing O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids has been developed. This reaction provides clean and facile access to diverse O-acylhydroxamates in high yields (up to 85%) .

- O-acylhydroxamates can be converted to anilines and symmetrical ureas in the presence of palladium(II) acetate or triethylamine. These transformations are valuable for further synthetic steps .

C–H Activation Reactions

Solvent-Free Oxime Synthesis

Aza-Heck Cyclization

Synthesis of O-Acylhydroxamates

Conversion to Anilines and Symmetrical Ureas

Structural Analysis

Safety and Hazards

“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer .

Direcciones Futuras

Future directions for improving the synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” involve developing more efficient and environmentally friendly methods . This includes the development of metal-free and transition-metal-based homogeneous catalysts, which display the highest turnovers .

Mecanismo De Acción

Target of Action

It’s known that hydroxylamine derivatives are often used as reducing agents in organic synthesis .

Mode of Action

As a derivative of hydroxylamine, it may act as a reducing agent, participating in reactions that involve the reduction of other compounds .

Biochemical Pathways

As a reducing agent, it could potentially influence a variety of biochemical reactions where reduction is necessary .

Result of Action

As a reducing agent, it may contribute to various chemical reactions, leading to the formation of new compounds .

Action Environment

Like many chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

O-(cyclohexylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQCICBYSOODN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(Cyclohexylmethyl)hydroxylamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)